molecular formula C5H7ClF3N3O B3001208 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 1909337-88-7

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B3001208
CAS No.: 1909337-88-7
M. Wt: 217.58
InChI Key: RKQGLMSCRRLMQZ-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and an oxadiazole ring

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the conversion of the amine to its hydrochloride salt. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride can be compared with other compounds containing the trifluoromethyl group and oxadiazole ring, such as:

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c1-2(9)3-10-4(12-11-3)5(6,7)8;/h2H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQGLMSCRRLMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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